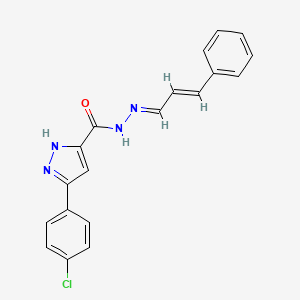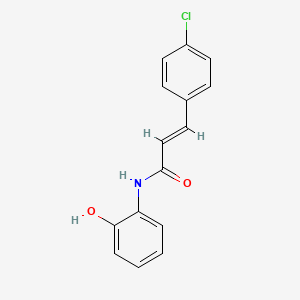![molecular formula C14H18ClN3O2S B5544093 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related nicotinonitrile derivatives involves reactions of chloronicotinonitrile with various reagents. For instance, N,N'-Dimethylthiourea and tetrahydro-2-pyrimidinethiol react with 2-chloronicotinonitrile, leading to displacement of the chlorine by nitrogen and secondary cyclizations to form new ring systems. This process exemplifies the synthetic approaches used for similar compounds, highlighting the versatility and reactivity of nicotinonitrile derivatives (Coppola & Shapiro, 1981).
Molecular Structure Analysis
Although the specific molecular structure analysis of "5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile" is not detailed in the provided research, the structural investigations of similar compounds, such as the characterization of 3,5-diaryl-1,2,4,6-thiatriazine 1-oxides, offer insights into the molecular architecture of nicotinonitrile derivatives. The structures are often confirmed by techniques such as X-ray crystallography, showcasing the complex and diverse nature of these molecules (Kong, Kim, & Park, 2000).
Chemical Reactions and Properties
The chemical reactivity of nicotinonitrile derivatives is highlighted by their reactions with various reagents. For instance, the reaction of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids leads to cyclization and formation of different derivatives under the influence of sulfuric acid, demonstrating the compounds' versatile chemical properties and reactivity (Shramm & Konshin, 1982).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, including crystal and molecular structures, phase transitions, and vibrations, are studied to understand their stability and behavior under various conditions. The investigations into dimethyl bipyridyl complexes with chloranilic acid reveal insights into hydrogen bonding, phase transitions, and molecular packing, contributing to the understanding of the physical characteristics of similar compounds (Bator et al., 2011).
Chemical Properties Analysis
The exploration of chemical properties is further exemplified by the synthesis and antiviral activity of thiadiazole sulfonamides, where derivatives of nicotinonitrile are synthesized and their biological activities assessed. This research indicates the potential for diverse chemical modifications and the exploration of biological applications of nicotinonitrile derivatives, underscoring their chemical versatility (Chen et al., 2010).
科学的研究の応用
Synthesis and Chemical Reactivity
Research in the field of heterocyclic chemistry highlights the synthesis and reactivity of nicotinonitrile derivatives, which are structurally related to the compound . For instance, studies have shown that reactions involving nicotinonitrile can lead to the formation of complex heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. These synthetic pathways often involve the introduction of sulfonyl and methyl groups, which are key features of the compound of interest (Coppola & Shapiro, 1981).
Potential for Drug Development
The structural motif of nicotinonitrile derivatives, including the presence of sulfonyl and chloro groups, has been explored for its potential in drug development. Compounds with similar structures have been investigated for their antiprotozoal activity, demonstrating the importance of these moieties in medicinal chemistry. Such research underscores the potential of 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile in the synthesis of new therapeutic agents (Ismail et al., 2003).
Role in Organic Synthesis
The use of dimethyl sulfoxide (DMSO), a solvent related to the sulfonyl group present in the compound, has been extensively studied for its versatility in organic synthesis. DMSO can participate in a variety of chemical reactions, serving as a solvent, reagent, or reactant. Its properties may provide insights into the reactivity and potential applications of sulfonyl-containing compounds in organic synthesis and chemical research (Jones-Mensah et al., 2016).
特性
IUPAC Name |
5-chloro-4,6-dimethyl-2-(4-methylpiperidin-1-yl)sulfonylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-4-6-18(7-5-9)21(19,20)14-12(8-16)10(2)13(15)11(3)17-14/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAJRKQGXDALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)